4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is a heterocyclic compound that features a unique combination of a thienyl group, a phenyl group, and an isoxazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the condensation of 5-butyl-2-thiophene carboxaldehyde with 3-phenyl-5(4H)-isoxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-[(5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
- 4-[(5-propyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone
Comparison: 4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone is unique due to the presence of the butyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound of interest for further research .
Eigenschaften
Molekularformel |
C18H17NO2S |
---|---|
Molekulargewicht |
311.4g/mol |
IUPAC-Name |
(4E)-4-[(5-butylthiophen-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H17NO2S/c1-2-3-9-14-10-11-15(22-14)12-16-17(19-21-18(16)20)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3/b16-12+ |
InChI-Schlüssel |
BQFOFECRZIVUKU-FOWTUZBSSA-N |
SMILES |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Isomerische SMILES |
CCCCC1=CC=C(S1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCC1=CC=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.